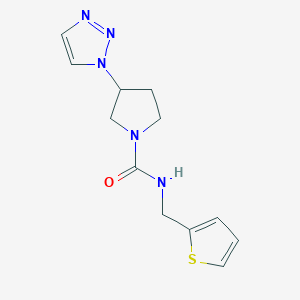

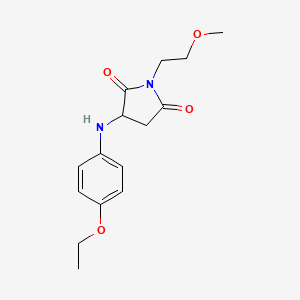

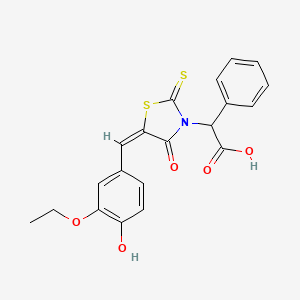

![molecular formula C16H11ClFNO3 B2997900 N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide CAS No. 2034594-13-1](/img/structure/B2997900.png)

N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It also includes its occurrence or synthesis, and its uses or significance .

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the raw materials used, the conditions under which the synthesis occurs (like temperature, pressure), the catalysts used if any, and the yield of the product .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying the physical properties like melting point, boiling point, solubility, and chemical properties like reactivity, stability, etc .Applications De Recherche Scientifique

Catalytic Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination : A study highlights the mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron. This method demonstrates broad substrate scope and functional group tolerance without the use of noble metal additives, suggesting potential utility in the synthesis and modification of compounds including N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide and its derivatives for research and development purposes (Groendyke, AbuSalim, & Cook, 2016).

Synthesis and Chemical Behavior

The Regioselectivity in the Fluorination of Dibenzofuran, Diphenylether, and Biphenyl with N-F Type of Reagents : This research discusses the effects of N-F type reagents on the fluorination process, highlighting the influence of reagent structure and reaction conditions on yields and regioselectivity. This information is relevant for understanding and optimizing the fluorination of bifuranyl compounds, potentially including N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide (Zupan, Iskra, & Stavber, 1996).

Antimicrobial Applications

Microwave Induced Synthesis of Fluorobenzamides Containing Thiazole and Thiazolidine as Promising Antimicrobial Analogs : A study that synthesizes new 5-arylidene derivatives bearing a fluorine atom in the benzoyl group, demonstrating significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom is essential for enhancing antimicrobial activity, indicating that modifications to the benzamide structure, such as in N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide, could lead to promising antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Antitumor and Imaging Applications

Fluorine-18-labeled Benzamide Analogues for Imaging the Sigma2 Receptor Status of Solid Tumors with Positron Emission Tomography : Research into fluorine-containing benzamide analogs synthesized and evaluated for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. This suggests potential applications of fluorobenzamide derivatives, like N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide, in diagnostic imaging and possibly in the therapeutic targeting of tumor cells (Tu et al., 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-6-fluoro-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO3/c17-11-3-1-4-12(18)15(11)16(20)19-9-10-6-7-14(22-10)13-5-2-8-21-13/h1-8H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHRJZREZPHQJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(O2)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

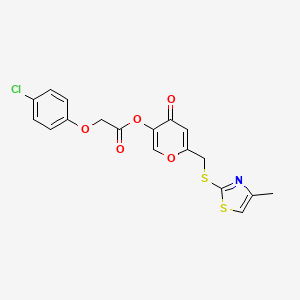

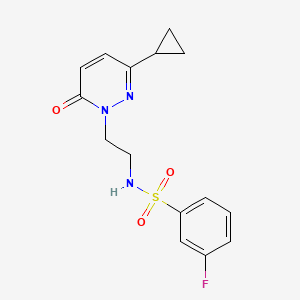

![2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2997821.png)

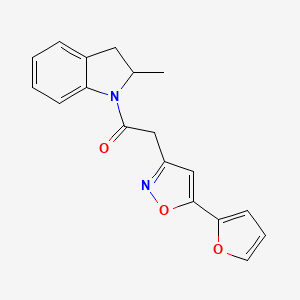

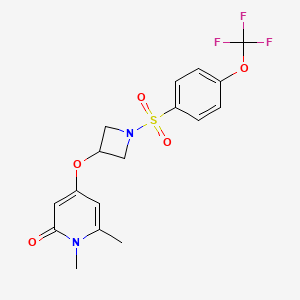

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2997822.png)

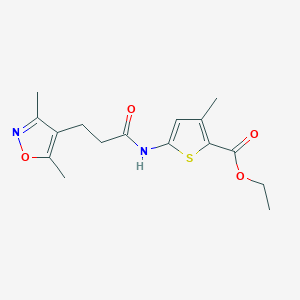

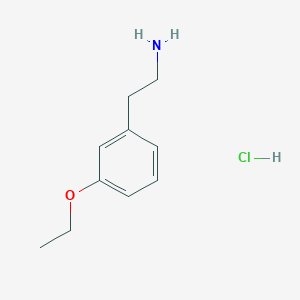

![(Z)-3-(3,4,5-trimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2997823.png)

![4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2997840.png)